6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite unique and versatile, which makes it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "4-methyl-2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one.", "Step 7: Dissolve the intermediate product in hydrogen peroxide and acetic acid.", "Step 8: Heat the solution to reflux for several hours to induce cyclization.", "Step 9: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 10: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one." ] } | |

CAS RN |

1344895-57-3 |

Product Name |

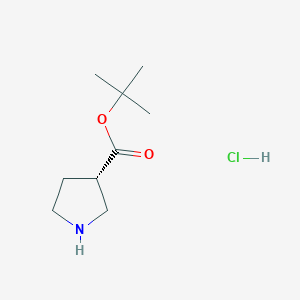

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one |

Molecular Formula |

C9H7BrO2 |

Molecular Weight |

227.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.